3-Nitro-oxo-benzeneacetic acid Ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-oxo-benzeneacetic acid Ethyl ester: is a chemical compound with the molecular formula C9H7NO5 and a molecular weight of 209.16 g/mol . . This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, an oxo group (=O) adjacent to the benzene ring, and an ethyl ester group (-COOCH2CH3).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-oxo-benzeneacetic acid Ethyl ester typically involves the esterification of 3-nitrobenzoyl chloride with ethyl acetate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 3-Nitro-oxo-benzeneacetic acid Ethyl ester can undergo reduction to form an amino group (-NH2) under suitable conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding amine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol or sodium ethoxide (NaOEt) in ethanol.
Major Products Formed:
Reduction: 3-Amino-oxo-benzeneacetic acid Ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Nitro-oxo-benzeneacetic acid Ethyl ester is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitro and oxo groups .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Nitro-oxo-benzeneacetic acid Ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The oxo group can participate in hydrogen bonding and other interactions with target molecules, further influencing their function .
Comparison with Similar Compounds
Benzeneacetic acid, ethyl ester: Similar structure but lacks the nitro and oxo groups.
Benzeneacetic acid, α-oxo-, methyl ester: Similar structure but has a methyl ester group instead of an ethyl ester group.
Ethyl phenylacetate: Similar structure but lacks the nitro and oxo groups.
Uniqueness: 3-Nitro-oxo-benzeneacetic acid Ethyl ester is unique due to the presence of both nitro and oxo groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with specific molecular targets in biological systems .
Properties
IUPAC Name |
ethyl 2-(3-nitrophenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-2-16-10(13)9(12)7-4-3-5-8(6-7)11(14)15/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWVQGBIXFBSCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.